molecular formula C6H7NO2S B1596830 4-Methoxythiophene-3-carboxamide CAS No. 65369-29-1

4-Methoxythiophene-3-carboxamide

Cat. No.: B1596830
CAS No.: 65369-29-1
M. Wt: 157.19 g/mol
InChI Key: NYYTVZAHSFIFFN-UHFFFAOYSA-N
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Description

Contextual Significance within Thiophene (B33073) Carboxamide Chemistry Research

Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry due to their diverse biological activities. nih.gov The incorporation of a carboxamide functional group onto the thiophene scaffold is a significant area of research, as these derivatives have shown potential in various therapeutic areas. nih.govmdpi.commdpi.com Specifically, thiophene carboxamides are being investigated for their anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov The methoxy (B1213986) group in 4-Methoxythiophene-3-carboxamide further modulates the electronic properties of the thiophene ring, potentially influencing its biological activity and making it a compound of interest for structure-activity relationship studies. mdpi.com

Historical Perspectives on Thiophene Carboxamide Derivatives in Scholarly Investigations

The study of thiophene dates back to its discovery in 1882 by Viktor Meyer. nih.gov Since then, the synthesis and functionalization of thiophene rings have been a central theme in heterocyclic chemistry. The development of methods to introduce carboxamide groups, such as the Gewald reaction, has been instrumental in the exploration of thiophene carboxamide derivatives. sciforum.net Historically, research has focused on synthesizing libraries of these compounds to screen for biological activity, leading to the identification of numerous derivatives with potential as therapeutic agents. mdpi.comresearchgate.net

Current Research Landscape and Emerging Trends for this compound Studies

Current research on thiophene carboxamides, including this compound, is increasingly focused on their application in medicinal chemistry and materials science. In drug discovery, there is a trend towards designing derivatives that act as specific enzyme inhibitors or receptor modulators. nih.gov For instance, novel thiophene carboxamide analogues are being developed as highly potent and selective inhibitors for specific biological targets. nih.gov In the realm of materials science, thiophene-based conjugated polymers are being explored for their electronic and optoelectronic applications. rsc.org Research is also delving into the synthesis of functionalized thiophenes using innovative, atom-economical methods. mdpi.com

Defined Scope and Primary Research Objectives for Academic Inquiry

The primary research objectives for the academic inquiry of this compound are centered on a few key areas. A major focus is the synthesis of novel derivatives and the optimization of existing synthetic routes to improve yield and purity. mdpi.comsciforum.net Another critical objective is the thorough investigation of its physicochemical properties and the elucidation of its structure-activity relationships. mdpi.com Furthermore, a significant portion of research is dedicated to exploring its potential as a scaffold in the design of new therapeutic agents, particularly in the context of anticancer and anti-inflammatory drug discovery. mdpi.comnih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC₆H₇NO₂S cymitquimica.com
Molecular Weight157.19 g/mol cymitquimica.com
AppearanceSolid sigmaaldrich.com
PurityMin. 95% cymitquimica.com
Topological Polar Surface Area80.6 Ų guidechem.com
Hydrogen Bond Donor Count1 guidechem.com
Hydrogen Bond Acceptor Count3 guidechem.com
Rotatable Bond Count2 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxythiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYTVZAHSFIFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380979
Record name 4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65369-29-1
Record name 4-Methoxy-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65369-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Design for 4 Methoxythiophene 3 Carboxamide

Established Synthetic Pathways to 4-Methoxythiophene-3-carboxamide Scaffolds

Applications of Gewald Reaction Derivatives in Thiophene (B33073) Synthesis

The Gewald reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. umich.eduresearchgate.netorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.com The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and cyclization to form the thiophene ring. wikipedia.org

While the classical Gewald reaction yields 2-aminothiophenes, modifications and variations of this reaction are crucial for accessing a wider range of thiophene derivatives, including those that can be precursors to this compound. For instance, the choice of starting materials, such as α-mercaptoaldehydes or α-mercaptoketones, can be varied. mdpi.com However, the instability of these starting materials has led to the development of more convenient one-pot procedures. arkat-usa.orgtubitak.gov.tr

The synthesis of thiophenes with specific substitution patterns, such as the 4-methoxy group, often requires carefully chosen precursors. For example, a modified Gewald reaction using 1,4-dithiane-2,5-diol (B140307) and 2-cyanoacetamide (B1669375) can produce 2-aminothiophene-3-carboxamide, which can then be further functionalized. clockss.org The introduction of the methoxy (B1213986) group at the 4-position can be achieved by using a starting ketone that already contains this functionality or by subsequent functionalization of the thiophene ring.

The versatility of the Gewald reaction is demonstrated by its application in various synthetic strategies, including solid-supported synthesis and microwave-assisted reactions, which can lead to improved yields and shorter reaction times. wikipedia.orgresearchgate.netmdpi.com

Table 1: Examples of Gewald Reaction Variations

Starting MaterialsCatalyst/ConditionsProduct TypeReference
Ketone, α-cyanoester, sulfurBase (e.g., morpholine)2-Aminothiophene wikipedia.org
1,4-Dithiane-2,5-diol, cyanoacetoneBase3-Acetyl-2-aminothiophene mdpi.com
Cyclohexanone, ethyl cyanoacetate, sulfurMicrowave irradiationTetrahydrobenzo[b]thiophene derpharmachemica.com
Acetophenone, ethyl cyanoacetate, sulfurHeat-assisted ball milling4-Phenyl-2-aminothiophene-3-carboxylate mdpi.com

Multi-Component Reaction Strategies for Thiophene Carboxamide Analogues

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like thiophene carboxamide analogues in a single step. tandfonline.com These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification processes. youtube.com

Several MCRs have been developed for the synthesis of thiophene derivatives. For instance, a three-component reaction of acetoacetanilide (B1666496) derivatives, benzoylacetonitrile, and elemental sulfur can yield polysubstituted thiophenes. tandfonline.com Another approach involves the reaction of o-halogenated benzaldehydes, methyl quinoline (B57606) analogs, and molecular sulfur to produce 2-heteroaryl-3-hydroxythiophene derivatives. tandfonline.com

These strategies can be adapted to synthesize thiophene carboxamides by incorporating appropriate starting materials. For example, the reaction of an α-oxo-ketene-N,S-acetal, an active methylene (B1212753) nitrile, and elemental sulfur can produce highly substituted thiophenes. The specific functionalities on the resulting thiophene, including the carboxamide group, are determined by the choice of the initial reactants.

The development of novel MCRs continues to expand the toolkit for synthesizing diverse thiophene carboxamide libraries, which are valuable for screening for biological activity.

Functionalization and Derivatization Strategies for this compound

Modifying the Carboxamide Moiety and its Influence on Reactivity

Alternatively, the amide nitrogen can be involved in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of thieno[2,3-d]pyrimidines. tubitak.gov.tr The reactivity of the carboxamide is influenced by the electronic nature of the thiophene ring. The electron-donating methoxy group at the 4-position can affect the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.

Recent studies have explored the synthesis of various thiophene carboxamide derivatives by reacting a thiophene carboxylic acid with different amines, demonstrating the versatility of the carboxamide moiety for creating diverse molecular structures. nih.govacs.orgnih.gov These modifications can significantly alter the biological activity of the parent compound.

Substituent Effects on the Thiophene Ring in Syntheses

Substituents on the thiophene ring play a critical role in directing the course of chemical reactions. pharmaguideline.com The 4-methoxy group in this compound is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. researchgate.net This effect is particularly pronounced at the 5-position, which is the preferred site for many electrophilic reactions.

Conversely, electron-withdrawing groups, such as a nitro group, can be introduced to deactivate the ring and direct substitution to other positions. mdpi.com The interplay of activating and deactivating groups allows for precise control over the functionalization of the thiophene scaffold.

The electronic effects of substituents also influence the acidity of protons on the ring and the stability of reaction intermediates, thereby affecting reaction rates and product distributions. acs.org Understanding these substituent effects is crucial for designing efficient synthetic routes to complex thiophene derivatives.

Table 2: Influence of Substituents on Thiophene Reactivity

SubstituentPositionElectronic EffectInfluence on ReactivityReference
Methoxy4Electron-donatingActivates ring for electrophilic substitution, especially at C5. researchgate.net
Carboxamide3Electron-withdrawingDeactivates the ring towards electrophilic substitution. pharmaguideline.com
Nitro5Electron-withdrawingDeactivates the ring and can block the 5-position from further reaction. mdpi.com
Bromo4Electron-withdrawing (inductive), Electron-donating (resonance)Directs substitution and can be a handle for cross-coupling reactions. sigmaaldrich.com

Heterocyclic Ring Annulation and Fusion Approaches with Thiophene Carboxamide Backbones

The thiophene carboxamide backbone serves as a versatile platform for the construction of fused heterocyclic systems. umich.edu The amino and carboxamide groups of 2-aminothiophene-3-carboxamides are particularly useful for building adjacent rings. tubitak.gov.tr

One common strategy is the synthesis of thieno[2,3-d]pyrimidines, which can be achieved by reacting 2-aminothiophene-3-carboxamides with various reagents such as nitriles or aldehydes. tubitak.gov.tr The specific conditions and reagents used determine the final structure of the fused ring system.

Another approach is the Fischer indole (B1671886) synthesis, which can be used to construct indole rings fused to the thiophene core. nih.gov This involves the reaction of a thiophene-based ketone with an arylhydrazine. The resulting thieno[2',3':4,5]thieno[3,2-b]indoles are examples of complex, multi-ring systems that can be accessed from thiophene precursors.

These ring fusion strategies are important for creating novel molecular architectures with potentially unique electronic and biological properties.

Reaction Mechanism Investigations and Catalysis Research

Understanding the underlying reaction mechanisms and the role of catalysts is fundamental to optimizing the synthesis of target molecules, improving yields, and minimizing byproducts.

The formation of this compound can be envisaged through several synthetic pathways, with the Gewald reaction being one of the most prominent and versatile methods for constructing the polysubstituted 2-aminothiophene core. wikipedia.orgderpharmachemica.com This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like cyanoacetamide to directly install the carboxamide) and elemental sulfur, catalyzed by a base. wikipedia.orgmdpi.com

The generally accepted mechanism for the Gewald reaction proceeds through a series of steps: wikipedia.org

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a suitable ketone precursor and an active methylene compound. For this compound, the starting materials could be a methoxy-substituted ketone and cyanoacetamide.

Michael Addition of Sulfur: The adduct from the first step undergoes a Michael addition with elemental sulfur. The precise mechanism of sulfur addition is complex and still under investigation but is thought to proceed via a thiolate intermediate. wikipedia.org

Cyclization and Aromatization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring. wikipedia.orgmdpi.com

The key steps in the proposed Gewald reaction pathway are summarized in the table below.

StepReaction TypeDescription
1 Knoevenagel CondensationA methoxy-substituted ketone reacts with cyanoacetamide in the presence of a base to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org
2 Michael AdditionElemental sulfur adds to the activated double bond of the Knoevenagel adduct. wikipedia.org
3 Cyclization/TautomerizationIntramolecular attack of the sulfur nucleophile onto the cyano group, followed by tautomerization, leads to the formation of the final 2-aminothiophene product. wikipedia.orgmdpi.com

Alternatively, the thiophene ring can be formed via other methods like the Paal-Knorr synthesis from a 1,4-dicarbonyl compound, followed by functionalization to introduce the methoxy and carboxamide groups. pharmaguideline.comderpharmachemica.com Another approach involves the palladium-catalyzed amidation of a pre-formed 4-methoxythiophene-3-carboxylic acid. nih.govnih.gov This route relies on activating the carboxylic acid, for instance with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP), followed by reaction with an ammonia (B1221849) source. nih.govsemanticscholar.org

In the context of the Gewald reaction , the catalyst is typically a base. Amines such as morpholine (B109124) or piperidine (B6355638) are commonly used to facilitate the initial Knoevenagel condensation. derpharmachemica.commdpi.com The development of heterogeneous catalysts, such as zinc oxide (ZnO), offers advantages in terms of easier separation and potential for recycling, contributing to greener synthetic protocols. mdpi.com

For syntheses involving palladium-catalyzed cross-coupling reactions , palladium complexes play a crucial role. These catalysts are used for C-H activation, allowing for the direct functionalization of the thiophene ring, or for coupling reactions like the Suzuki-Miyaura reaction to build the substituted thiophene skeleton. nih.govyoutube.com For instance, palladium acetate (B1210297) has been shown to catalyze the direct C3-arylation and carbonylation of thiophene-2-carboxamides. researchgate.netresearchgate.net The choice of ligands and additives, such as carboxylates, can significantly influence the efficiency and selectivity of these palladium-catalyzed transformations. derpharmachemica.com

In the amidation of a carboxylic acid precursor, coupling agents like EDC or carbonyldiimidazole are essential for activating the carboxyl group, while catalysts like DMAP accelerate the formation of the amide bond. nih.govsemanticscholar.org

Synthetic StepCatalyst/Reagent ClassSpecific ExamplesRole in Synthesis
Gewald Reaction Base CatalystsMorpholine, Piperidine, Zinc Oxide (ZnO)Promotes Knoevenagel condensation. derpharmachemica.commdpi.com
Amidation Coupling Agents / CatalystsEDC, DCC, DMAPActivates carboxylic acid and facilitates amide bond formation. nih.govsemanticscholar.org
C-H Functionalization Transition Metal CatalystsPalladium(II) Acetate (Pd(OAc)₂)Enables direct introduction of functional groups onto the thiophene ring. researchgate.netresearchgate.net
Cross-Coupling Palladium CatalystsPd(0) complexesCatalyzes C-C bond formation (e.g., Suzuki reaction) to build the molecular scaffold. semanticscholar.orgyoutube.com

Advanced Synthetic Techniques and Scalability Research

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. Microwave-assisted synthesis and continuous flow processing are at the forefront of these innovations.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve product purity. researchgate.netorganic-chemistry.orggoogle.com

This technology has been successfully applied to the synthesis of various thiophene derivatives. For example, the Gewald reaction, which can require several hours under traditional heating, can be completed in a matter of minutes using microwave assistance. researchgate.netresearchgate.net Similarly, the Paal-Knorr synthesis of thiophenes from 1,4-diketones is also significantly accelerated by microwave irradiation. organic-chemistry.org The efficiency of microwave-assisted synthesis makes it an attractive method for rapid library synthesis in drug discovery and for process optimization. clockss.org

Synthesis MethodHeatingReaction TimeYieldReference
Gewald Reaction Conventional4 hoursModerate researchgate.net
Gewald Reaction Microwave20 minutesHigh researchgate.net
Paal-Knorr Reaction ConventionalSeveral hoursGood organic-chemistry.org
Paal-Knorr Reaction Microwave10-30 minutesExcellent organic-chemistry.org
Stille Coupling ConventionalHoursGood researchgate.netprinceton.edu
Stille Coupling MicrowaveMinutesHigh researchgate.netprinceton.edu

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. nih.govrsc.org This technology offers substantial benefits over traditional batch processing, including superior heat and mass transfer, enhanced safety due to small reaction volumes, improved reproducibility, and the potential for straightforward automation and scaling-up. nih.govrsc.org

The synthesis of various heterocyclic compounds, including active pharmaceutical ingredients (APIs), has been successfully demonstrated using multi-step continuous flow systems. nih.govresearchgate.netnih.gov While a specific continuous flow protocol for this compound is not prominently documented, the principles can be readily applied. A potential flow process could involve pumping a solution of the starting materials (e.g., for a Gewald reaction) through a heated reactor coil. pharmaguideline.com The use of packed-bed reactors containing immobilized catalysts or scavenger resins can facilitate the reaction and subsequent purification in a continuous manner. researchgate.net The ability to handle hazardous intermediates safely and to precisely control reaction parameters makes flow chemistry particularly suitable for industrial production. rsc.orgprepchem.com

ParameterDescriptionAdvantages in Flow Synthesis
Heat Transfer Efficient removal or addition of heat.Excellent temperature control, minimizing side reactions and improving safety for exothermic processes. nih.gov
Mass Transfer Rapid mixing of reactants.High reaction rates and improved yields due to efficient contact between reactants. researchgate.net
Safety Small reactor volumes.Reduced risk when handling hazardous reagents or performing highly energetic reactions. rsc.org
Scalability "Scaling out" by running multiple reactors in parallel or operating for longer durations.More predictable and often simpler scale-up compared to batch reactors. rsc.org
Automation Integration of pumps, reactors, and analytical tools.Enables automated process optimization, real-time monitoring, and unattended operation. nih.gov

Translating a laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure a safe, efficient, and cost-effective process. nih.govrsc.org

Challenges:

Scalability of Batch Processes: Scaling up batch reactions can be problematic due to difficulties in maintaining consistent heat transfer and mixing, which can lead to variations in product quality and yield. rsc.org

Safety and Handling: The use of hazardous reagents, flammable solvents, or the generation of highly exothermic reactions poses significant safety risks at an industrial scale. nih.gov

Purification and Waste: Multi-step syntheses often generate significant amounts of waste and require costly and time-consuming purification steps, such as column chromatography. rsc.orgrsc.org

Process Control: Maintaining precise control over reaction parameters (temperature, pressure, stoichiometry) is critical for ensuring consistent product quality and can be difficult in large batch reactors. nih.gov

Innovations:

Continuous Manufacturing: The shift from batch to continuous flow processing is a major innovation that addresses many of the challenges of scalability and safety. nih.govrsc.org

Heterogeneous Catalysis: The use of solid-supported or immobilized catalysts simplifies product purification, allows for catalyst recycling, and is well-suited for flow chemistry applications. nih.gov

Process Analytical Technology (PAT): Implementing in-line and on-line analytical tools (e.g., FTIR, NMR) allows for real-time monitoring and control of the manufacturing process, ensuring quality and efficiency. nih.gov

Green Chemistry Principles: The development of synthetic routes with higher atom economy, the use of safer solvents, and the reduction of waste streams are key drivers in modern process development, leading to more sustainable and cost-effective industrial processes. derpharmachemica.comrsc.org

ChallengeInnovative SolutionDescription
Scalability & Safety Continuous Flow ManufacturingEnables better control over reaction parameters and minimizes the volume of hazardous materials at any given time. nih.govrsc.org
Purification & Catalyst Recovery Immobilized Catalysts/ReagentsSimplifies work-up procedures by allowing for easy separation of the catalyst from the product stream. nih.gov
Process Consistency & Quality Process Analytical Technology (PAT)Provides real-time data on the reaction progress, enabling precise control and ensuring consistent product quality. nih.gov
Cost & Environmental Impact Atom-Economical Routes & Green SolventsDesigning syntheses that maximize the incorporation of starting materials into the final product and using environmentally benign solvents reduces waste and cost. derpharmachemica.comrsc.org

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is critical for developing sustainable and environmentally responsible manufacturing processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and maximize the incorporation of raw materials into the final product. rsc.orgunibo.it The synthesis of thiophene derivatives, a core scaffold in many pharmaceuticals, is an area where these principles can have a significant impact. unito.itnih.gov

Waste Prevention and Atom Economy

The foundational principle of green chemistry is the prevention of waste, which is considered superior to treating or cleaning up waste after it has been created. primescholars.com A key metric for evaluating waste is atom economy, a concept developed by Barry Trost, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. unito.itprimescholars.com

A common method for synthesizing carboxamides is the reaction of a carboxylic acid with an amine using a coupling agent. For this compound, this would involve the reaction of 4-methoxythiophene-3-carboxylic acid with an ammonia source. When using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), significant byproducts are generated, leading to low atom economy. mdpi.comnih.gov For instance, the use of DCC results in the formation of dicyclohexylurea as a byproduct, which has a high molecular weight and is not incorporated into the final product.

Table 1: Hypothetical Atom Economy for the Synthesis of this compound This table illustrates a theoretical comparison of atom economy for different amidation methods starting from 4-methoxythiophene-3-carboxylic acid and ammonia.

Note: The formation of the acyl chloride from the carboxylic acid using reagents like thionyl chloride (SOCl₂) also has poor atom economy and is not included in this specific calculation.

To improve atom economy, catalytic methods or reaction conditions that avoid stoichiometric activating agents are preferred. primescholars.com

Use of Safer Solvents and Auxiliaries

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. youtube.com In the synthesis of thiophene derivatives, solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are often employed. mdpi.comchemicalbook.commdpi.com Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. youtube.comiaph.in

Research into the synthesis of related thiophene compounds has identified several greener solvent systems. rsc.org These include water, ionic liquids, and deep eutectic solvents (DES). rsc.orgunito.itmdpi.com For example, Pd-catalysed C-H arylation of thiophenes has been successfully performed in water, even repurposing industrial wastewater for the process. unito.it Biocatalytic approaches to thiophene synthesis have shown ethanol (B145695) to be a viable green solvent, chosen over more hazardous options like acetonitrile (B52724) despite slightly lower yields. mdpi.com

Table 2: Comparison of Solvents for Thiophene Derivative Synthesis

Design for Energy Efficiency

Energy requirements are a significant, though often overlooked, aspect of green synthesis. Chemical processes should be designed to minimize energy consumption by conducting reactions at ambient temperature and pressure whenever possible. A documented synthetic route for the precursor, 4-methylthiophene-3-carboxylic acid, involves a reaction step at -78 °C, which is highly energy-intensive to maintain on a large scale. chemicalbook.com

Alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and, consequently, energy use. researchgate.net Microwave-assisted synthesis has been effectively used for preparing 2-aminothiophene derivatives, suggesting its potential applicability for accelerating steps in the synthesis of this compound. researchgate.net Furthermore, utilizing highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder, less energy-demanding conditions. unito.it

Catalysis over Stoichiometric Reagents

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. primescholars.com As noted in the discussion of atom economy, the synthesis of amides often relies on stoichiometric coupling agents like EDC. mdpi.comnih.gov While catalytic amounts of auxiliaries like 4-dimethylaminopyridine (DMAP) are also used, the primary coupling agent is consumed in the reaction. mdpi.com

Developing a catalytic amidation process would represent a significant green advancement. This could involve enzymatic catalysis, where lipases have been used for cyclization reactions to form thiophenes, or transition-metal catalysis. mdpi.com The use of biocatalysts like porcine pancreatic lipase (B570770) operates under mild conditions and offers high selectivity, aligning with multiple green chemistry principles. mdpi.com

Reducing Derivatives and Less Hazardous Synthesis

The principles of reducing unnecessary derivatization and designing less hazardous chemical syntheses are also pertinent. primescholars.com A traditional route to a carboxamide might proceed via an acyl chloride intermediate. This requires an extra synthetic step (reacting the carboxylic acid with an agent like thionyl chloride) and uses a hazardous reagent. mdpi.com A direct, one-pot conversion of the carboxylic acid to the amide is a greener approach as it avoids this intermediate step and the associated reagents and waste. nih.gov

Furthermore, the synthesis of the thiophene ring itself can involve hazardous materials. Greener methodologies, such as the Gewald reaction, which is a multi-component reaction, offer advantages by combining multiple starting materials in a single step with high atom economy. nih.govresearchgate.net Applying such a strategy to construct the 4-methoxythiophene core could provide a more sustainable route from simpler precursors.

Structure Activity Relationship Sar and Structural Biology Investigations

Elucidating Structure-Activity Relationships in 4-Methoxythiophene-3-carboxamide Derivatives

The biological activity of derivatives of this compound is intrinsically linked to their chemical structure. Researchers have systematically explored how modifications to this scaffold influence its therapeutic potential.

Positional Scanning and Scaffold Diversification for Modulating Biological Activity

Scaffold diversification, a strategy where the core molecular framework is altered, has also been employed. This can involve replacing the thiophene (B33073) ring with other heterocyclic systems or modifying the carboxamide linker. The goal of such diversification is to explore new chemical space, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. A "scaffold hopping" approach, for example, has been used to move from a benzamide (B126) to a thiophene carboxamide scaffold in the pursuit of novel tankyrase inhibitors. nih.govnih.gov This highlights the thiophene carboxamide moiety as a valuable pharmacophore.

Bioisosteric Replacement Strategies Involving Thiophene and Methoxythiophene Moieties

Bioisosterism, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The thiophene ring is often considered a bioisostere of a phenyl ring, and this principle has been successfully applied in the design of various therapeutic agents. cambridgemedchemconsulting.com The 4-methoxythiophene moiety itself can be seen as a bioisostere of a methoxy-substituted phenyl ring.

The methoxy (B1213986) group at the 4-position of the thiophene ring is of particular interest. While it can contribute to binding through specific interactions, it can also be a site of metabolic liability. Therefore, bioisosteric replacement of the methoxy group is a common strategy in lead optimization. Potential replacements could include a hydroxyl group, a fluorine atom, or other small, electronically similar groups. researchgate.net The choice of replacement depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

Molecular Interactions and Binding Affinity Studies

The biological effect of any drug molecule is predicated on its ability to bind to a specific biological target, typically a protein. The strength and specificity of this binding are governed by a variety of molecular interactions.

Ligand-Receptor Interaction Analysis of this compound Analogues

Molecular docking studies on thiophene carboxamide derivatives have provided valuable insights into their binding modes with various protein targets. nih.govnih.gov These computational models suggest that the thiophene ring often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The carboxamide group is a key player, frequently forming crucial hydrogen bonds with the protein backbone or side chains.

For this compound analogues, the 4-methoxy group can also participate in binding. Depending on the topology of the binding site, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The methyl group can also engage in van der Waals interactions.

Role of Hydrogen Bonding and Intermolecular Forces in Biological Recognition

Hydrogen bonds are directional, high-energy interactions that are fundamental to the specificity of ligand-receptor binding. nih.govirb.hrnih.gov In the context of this compound, the amide N-H group and the carbonyl oxygen are primary sites for hydrogen bonding. These interactions often anchor the molecule in the binding pocket, ensuring a specific orientation that is conducive to biological activity.

Pharmacophore Modeling and Lead Optimization Strategies for this compound

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For this compound and its derivatives, a pharmacophore model would typically include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl oxygen), and a hydrophobic aromatic feature (the thiophene ring). The 4-methoxy group could also be included as a hydrogen bond acceptor or a hydrophobic feature, depending on its role in binding to a specific target.

Once a pharmacophore model is established, it can be used to guide lead optimization efforts. These strategies aim to improve the potency, selectivity, and drug-like properties of a lead compound. For this compound, lead optimization might involve:

Modification of the carboxamide substituent: Introducing different groups on the amide nitrogen can explore new interactions within the binding pocket and modulate physicochemical properties like solubility and membrane permeability.

Substitution on the thiophene ring: Adding substituents to the thiophene ring can enhance binding affinity and selectivity.

Bioisosteric replacement of the methoxy group: As discussed earlier, replacing the methoxy group can address metabolic instability or fine-tune electronic properties.

The table below illustrates how systematic modifications to a hypothetical series of this compound derivatives can impact their inhibitory activity against a target kinase, based on general principles observed in related compound series. nih.govnih.gov

CompoundR1R2IC50 (nM)
1HH500
2FH250
3HCH3400
4FCH3100

Identification of Key Pharmacophoric Elements

The pharmacophore of a compound represents the essential spatial arrangement of features that are necessary for its biological activity. For thiophene-3-carboxamide (B1338676) derivatives, particularly in the context of c-Jun N-terminal kinase (JNK) inhibition, specific structural components have been identified as critical for their function.

A foundational study on a series of thiophene-3-carboxamide derivatives established the core scaffold as a crucial element for JNK inhibitory activity. nih.gov The essential pharmacophoric features identified are:

The Thiophene Ring: This heterocyclic ring is a cornerstone of the pharmacophore. Its replacement with a phenyl ring leads to a dramatic decrease in biological activity, highlighting the importance of the sulfur-containing heterocycle for effective interaction with the target protein. nih.gov

The 3-Carboxamide Group: The carboxamide moiety at the 3-position of the thiophene ring is indispensable for activity. Strategic replacement of this group with other functionalities such as a carboxylic acid, an ester, or a cyano group resulted in a significant loss of inhibitory potency against JNK1. nih.gov This suggests that the hydrogen bonding capabilities and the specific spatial orientation of the carboxamide are critical for binding.

Unsubstituted 4- and 5-Positions: Investigations into substitutions on the thiophene ring revealed that the 4- and 5-positions are highly sensitive to modification. The introduction of even small alkyl groups, such as a methyl group at either the 4- or 5-position, led to compounds with diminished activity compared to the unsubstituted analog. nih.gov This finding suggests that a 4-methoxy group, as in the titular compound this compound, would likely be detrimental to activity within this specific inhibitor class, as it introduces steric bulk at a sensitive position.

The 2-Position Substituent: While the 4- and 5-positions are intolerant to substitution, the 2-position of the thiophene ring was identified as a key site for modification to enhance potency. A 2-(naphthalene-1-yl)acetamido group was present in the initial hit compound, indicating that a larger, aromatic substituent at this position is favorable for activity. nih.gov

The following table summarizes the impact of core structural modifications on JNK1 inhibitory activity, underscoring the key pharmacophoric elements.

Compound IDCore Scaffold ModificationJNK1 IC₅₀ (µM)Implication for Activity
5g Unsubstituted Thiophene-3-carboxamide5.4Baseline Activity
3 Phenyl ring instead of Thiophene> 100Thiophene ring is essential
5a 3-Carboxylic acid instead of 3-CarboxamideSignificant Loss3-Carboxamide is crucial
5b 3-Ester instead of 3-CarboxamideSignificant Loss3-Carboxamide is crucial
5c 3-Cyano instead of 3-CarboxamideSignificant Loss3-Carboxamide is crucial
5d 4-Methyl substitution> 254-Position substitution is detrimental
5e 5-Methyl substitution> 255-Position substitution is detrimental
5f Carboxamide at 5-positionInactivePositional attachment is critical

Data sourced from a study on thiophene-3-carboxamide derivatives as JNK inhibitors. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-methoxythiophene-3-carboxamide, the ¹H NMR spectrum would reveal distinct signals corresponding to the protons on the thiophene (B33073) ring, the methoxy (B1213986) group, and the amide group.

The protons on the thiophene ring (H-2 and H-5) would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxamide group. The methoxy group protons would present as a sharp singlet, typically in the range of δ 3.8 ppm. The amide protons (-CONH₂) would exhibit broader signals due to quadrupole effects and their exchange with solvent protons.

In derivatives of this compound, the introduction of different substituents would lead to predictable changes in the ¹H NMR spectrum. For instance, the substitution pattern on an aniline (B41778) moiety attached to the carboxamide would result in characteristic splitting patterns and chemical shifts in the aromatic region. nih.gov The analysis of these shifts and coupling constants is crucial for confirming the successful synthesis of new derivatives. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) in ppm

Proton Type Typical Chemical Shift (ppm) Notes
Thiophene Ring Protons7.1 - 7.5The exact shift depends on the position relative to the substituents.
Methoxy Protons (-OCH₃)~ 3.8Appears as a sharp singlet.
Amide Protons (-CONH₂)Variable (Broad)Chemical shift and signal shape can vary with solvent and concentration.
Aromatic Protons (derivatives)6.8 - 8.3Dependent on the nature and position of substituents on the aromatic ring. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the unambiguous determination of its carbon framework.

The carbonyl carbon of the carboxamide group is typically the most deshielded, appearing at the downfield end of the spectrum, generally in the range of 160-185 ppm. chemguide.co.uk The carbons of the thiophene ring will have chemical shifts influenced by the sulfur atom and the substituents. The carbon attached to the methoxy group (C-4) and the carbon bearing the carboxamide (C-3) will have distinct chemical shifts from the other ring carbons (C-2 and C-5). The methoxy carbon itself will appear in the range of 50-90 ppm. chemguide.co.ukresearchgate.net

For derivatives, the ¹³C NMR spectra are invaluable for confirming the presence and position of new functional groups. The chemical shifts of the aromatic carbons in substituted phenyl rings, for example, can be used to verify the intended structure. rsc.orgresearchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Type Typical Chemical Shift (ppm) Notes
Carbonyl Carbon (C=O)160 - 185Typically the most downfield signal. chemguide.co.uk
Thiophene Ring Carbons100 - 150Shifts are influenced by heteroatom and substituents. chemguide.co.uk
Methoxy Carbon (-OCH₃)50 - 90Characteristic signal for a carbon singly bonded to oxygen. chemguide.co.uk
Aromatic Carbons (derivatives)110 - 150Dependent on the electronic effects of the substituents. chemguide.co.uk

Vibrational Spectroscopy Applications in Molecular Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups.

For this compound, the IR spectrum would show characteristic stretching frequencies for the N-H bonds of the amide group (typically in the range of 3200–3400 cm⁻¹), the C=O bond of the amide (around 1680–1720 cm⁻¹), and the C-O bond of the methoxy group (approximately 1250 cm⁻¹). The vibrations of the thiophene ring, including C-H and C-S stretching, would also be observable. iosrjournals.org

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amide (-CONH₂)N-H Stretch3200 - 3400
Amide (-CONH₂)C=O Stretch1680 - 1720
Methoxy (-OCH₃)C-O Stretch~ 1250
Thiophene RingC-S Stretch687 - 710 iosrjournals.org
Thiophene RingC-H Stretch3000 - 3100 iosrjournals.org

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

In the context of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the thiophene ring, as the C=C and C-S bonds often give rise to strong Raman signals. acs.orgresearchgate.net The symmetric vibrations and those of non-polar bonds are typically more intense in Raman spectra. For substituted thiophenes, characteristic ring vibrations are observed in the regions of 1347-1532 cm⁻¹. iosrjournals.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 157.19 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides include the cleavage of the bond adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, this could lead to the loss of the -NH₂ group or the entire carboxamide moiety. The fragmentation of the thiophene ring itself can also occur, providing further structural clues. nist.gov Analysis of the fragmentation patterns of derivatives can help to confirm the identity and location of substituents. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

To date, a public report of a single-crystal X-ray diffraction study for this compound has not been identified. Such a study would require growing a suitable single crystal of the compound, which can be a challenging process.

If a crystal structure were determined, it would provide precise data on the geometry of the thiophene ring and the conformation of the methoxy and carboxamide substituents. Key parameters that would be determined include:

The planarity of the thiophene ring.

The bond lengths and angles within the thiophene ring and the substituent groups.

The torsion angles defining the orientation of the methoxy and carboxamide groups relative to the ring.

Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in a fixed stoichiometric ratio, is a significant area of crystal engineering. Investigating co-crystals of this compound with other molecules (co-formers) could reveal its potential to form new solid phases with modified physicochemical properties. There are currently no published reports on co-crystals of this specific compound.

The analysis of a crystal structure extends beyond the individual molecule to the arrangement of molecules within the crystal lattice, known as crystal packing. This arrangement is governed by intermolecular interactions. For this compound, the primary interactions expected to dictate its solid-state structure are hydrogen bonds formed by the carboxamide group.

The amide group (-CONH2) has both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of robust hydrogen-bonding networks, often leading to common structural motifs like chains or dimers. For instance, studies on other thiophene carboxamides have revealed strong intermolecular N-H···O hydrogen bonds that organize the molecules into specific, repeating patterns in the solid state.

Elemental Analysis in Precise Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula to verify its elemental composition and purity.

For this compound, the molecular formula is C₆H₇NO₂S. cymitquimica.com The theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011672.06645.84
HydrogenH1.00877.0564.49
NitrogenN14.007114.0078.91
OxygenO15.999231.99820.36
SulfurS32.06132.0620.40
Total 157.187 100.00

Note: Values are based on standard atomic weights and may vary slightly depending on the values used.

An experimental elemental analysis of a pure sample of this compound is expected to yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values, thus confirming its empirical formula. While this is a standard procedure, specific experimental reports for this compound are not available in the reviewed literature. mdpi.com

Computational Chemistry and in Silico Modeling of 4 Methoxythiophene 3 Carboxamide

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is a prominent tool for predicting the geometric, electronic, and thermodynamic properties of molecules. pcbiochemres.comnih.gov DFT calculations are employed to understand the intrinsic properties of 4-Methoxythiophene-3-carboxamide, such as its stability and reactivity, by analyzing its molecular orbitals and electron distribution. rsc.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. researchgate.netschrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. semanticscholar.orgresearchgate.net Conversely, a large HOMO-LUMO gap implies high kinetic stability and low reactivity because it requires more energy to move an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

The HOMO energy is associated with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net By calculating the energies of these orbitals for this compound, researchers can predict its behavior in chemical reactions. For instance, in a study of thiophene (B33073) sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to range from 3.44 to 4.65 eV, reflecting the relative stability of the different compounds. semanticscholar.org The energy of the HOMO-LUMO gap can also determine the wavelengths of light a compound can absorb, which is measurable via UV-Vis spectroscopy. schrodinger.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These values are illustrative for typical thiophene derivatives and not specific experimental values for this compound.)

ParameterValue (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.7 LUMO - HOMO; indicates molecular stability
Ionization Potential (I)6.2The energy required to remove an electron
Electron Affinity (A)1.5The energy released when an electron is added

Quantum chemical calculations, primarily using DFT, provide a detailed picture of the electronic properties and thermodynamic stability of this compound. nih.gov These calculations can determine optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters like enthalpy and Gibbs free energy of solvation. pcbiochemres.com

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate like this compound with a specific biological target.

Docking simulations are performed to identify and evaluate the interactions between this compound and the binding sites of specific proteins or enzymes implicated in disease. For instance, thiophene carboxamide derivatives have been docked into the colchicine-binding site of tubulin, a protein crucial in cell division and a target for anticancer drugs. nih.gov In such studies, the ligand is placed into the binding pocket of the protein, and a scoring function is used to estimate the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

The selection of a biological target is based on its role in a particular disease pathway. For example, in cancer research, proteins like B-cell lymphoma 2 (Bcl-2) family proteins or various kinases are common targets. nih.govnih.gov Docking studies on thiophene-based compounds have explored their potential as inhibitors for targets like breast cancer proteins (PDB ID: 2W3L) and Bruton's tyrosine kinase (BTK). nih.govnih.gov The results of these simulations provide a structural basis for the observed biological activity and guide the design of more potent derivatives.

Table 2: Example of Molecular Docking Results for a Thiophene Derivative Against a Protein Target (Note: This table is illustrative and based on typical data from docking studies of similar compounds.)

LigandProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Thiophene Carboxamide AnalogTubulin (6XER)-8.5Cys241, Leu255, Ala316Hydrogen Bond, Hydrophobic
Thiophene Carboxamide AnalogBreast Cancer Protein (2W3L)-6.0Tyr101, Gly138, Arg139Hydrogen Bond, Pi-Alkyl

Beyond predicting binding affinity, molecular docking provides a detailed model of the interactions within the enzyme's active site. khanacademy.org The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. nih.gov Docking simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the active site. nih.gov

For example, in a study of thiophene carboxamide derivatives targeting tubulin, docking analysis showed the formation of hydrogen bonds with specific residues like Ser-178 and Gln-245, as well as several hydrophobic interactions within the binding pocket. nih.gov The thiophene ring itself, due to its aromaticity, often plays a critical role in these binding interactions. nih.gov Understanding these specific interactions is vital for structure-based drug design, as it allows for modifications to the ligand's structure to enhance binding potency and selectivity. The "induced fit" model, where the active site changes its conformation upon ligand binding to improve the fit, can also be explored through more advanced docking techniques. khanacademy.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com This technique is used to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur upon binding. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.gov For the this compound-protein complex, an MD simulation would typically be run for a timescale of nanoseconds to microseconds. mdpi.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site. nih.gov For instance, MD simulations of thiophene carboxamide derivatives bound to tubulin showed stable complexes over a 100 ns timescale, asserting their high stability and compactness. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific, comprehensive QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential biological activities based on data from analogous compounds.

The predictive power of QSAR models lies in their ability to forecast the activity of novel compounds based on their molecular descriptors. These descriptors are numerical values that characterize the chemical properties of a molecule, such as its size, shape, electronic properties, and lipophilicity. For a compound like this compound, relevant descriptors would include those related to the thiophene ring, the methoxy (B1213986) group, and the carboxamide functionality.

For instance, in the context of kinase inhibition, a potential therapeutic area for this compound, a QSAR model could be developed using a dataset of thiophene-based kinase inhibitors. The model might reveal that specific substitutions on the thiophene ring or variations in the carboxamide group significantly impact inhibitory potency. While a dedicated QSAR model for this compound is not available, data from related compounds can provide valuable insights into its potential structure-activity landscape.

To illustrate, consider the following hypothetical data table, which could form the basis for a QSAR study on a series of thiophene-3-carboxamide (B1338676) analogs targeting a specific kinase.

CompoundR1R2IC50 (nM)logPMolecular Weight
Analog 1HH5001.5155.19
Analog 2ClH2502.1189.64
This compound OCH3HPredictedCalculated171.20
Analog 3HCH34001.9169.22

In this hypothetical scenario, a QSAR model would be built using the experimental IC50 values of the known analogs and their calculated descriptors (logP, molecular weight, etc.). The model could then be used to predict the IC50 of this compound.

Furthermore, research on related thiophene carboxamide derivatives as anticancer agents has highlighted the importance of the polar surface area (PSA) in mimicking the activity of known drugs like Combretastatin A-4 (CA-4). nih.gov A QSAR model for this class of compounds would likely incorporate PSA as a key descriptor to predict their ability to permeate cell membranes and interact with intracellular targets. nih.gov

Applications of Structural Bioinformatics and Machine Learning Approaches in Drug Discovery

Structural bioinformatics and machine learning are powerful tools that complement QSAR modeling in modern drug discovery. These approaches leverage the three-dimensional structural information of biological targets and the vast datasets generated from high-throughput screening to identify and optimize potential drug candidates.

For this compound, these techniques can be instrumental in elucidating its mechanism of action and predicting its efficacy. For example, patents have identified compounds containing the this compound moiety as potential modulators of the 5-HT2A serotonin (B10506) receptor. nih.gov This G-protein coupled receptor (GPCR) is a well-established target for neuropsychiatric drugs. pharmafeatures.commdpi.com

Machine learning models, particularly deep learning algorithms, can be trained on large datasets of known 5-HT2A receptor ligands to identify novel scaffolds with a high probability of binding to the receptor. A study on arylpiperazine derivatives targeting the 5-HT2A receptor successfully employed 3D-QSAR and molecular docking to understand the structural requirements for antagonist activity. mdpi.com While not directly focused on this compound, this study provides a blueprint for how computational methods can be applied to this compound.

Molecular docking simulations, a key component of structural bioinformatics, can be used to predict the binding mode of this compound within the 5-HT2A receptor's binding pocket. This would involve generating a 3D model of the compound and "docking" it into the crystal structure or a homology model of the receptor. The resulting binding pose and calculated binding energy can provide insights into the key interactions driving ligand recognition and affinity.

A study on a close analog, 5-Chloro-4-methoxythiophene-3-carboxamide, as an inhibitor of Activin Receptor-Like Kinase 2 (ALK2) for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG), provides a concrete example of the application of these methods. nih.govscholaris.ca In this research, molecular modeling was used to understand the structure-activity relationships of a series of ALK2 inhibitors.

The following table presents data for a series of ALK2 inhibitors, including the chloro-analog of the compound of interest, which could be used to train a machine learning model for predicting ALK2 inhibitory activity.

CompoundR-group at position 5ALK2 IC50 (nM)
Analog AH>10000
Analog BBr120
5-Chloro-4-methoxythiophene-3-carboxamide Cl 150
Analog DI85

Data adapted from studies on ALK2 inhibitors. nih.govscholaris.ca

By training a machine learning model on such data, researchers could predict the ALK2 inhibitory potential of this compound and design new analogs with improved potency and selectivity. These computational approaches, therefore, offer a rational and efficient pathway for the development of this compound and its derivatives as potential therapeutic agents.

Biological Activity and Medicinal Chemistry Applications of 4 Methoxythiophene 3 Carboxamide Analogs

Antineoplastic and Cytotoxic Activity Research

The thiophene (B33073) carboxamide framework is a key feature in several compounds investigated for their potential to combat cancer. These investigations have focused on their ability to interfere with critical cellular processes such as signaling pathways and cell proliferation, ultimately leading to cancer cell death.

A significant strategy in modern cancer therapy is the targeting of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various human cancers and play a crucial role in tumor growth and survival. nih.govnih.gov The kinase domain of EGFR has been a primary target for small-molecule inhibitors. nih.gov

In this context, a series of symmetrical trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives have been developed and evaluated as novel EGFR kinase inhibitors. nih.gov One particular derivative demonstrated significant EGFR kinase inhibition with an IC₅₀ value of 94.44 ± 2.22 nM. nih.gov In silico docking studies supported this finding, revealing the nature of the binding interactions within the kinase domain. nih.gov The introduction of selenium into the molecular structure was a strategic decision, inspired by reports on the apoptosis-inducing capabilities of organoselenium compounds. nih.gov

Apoptosis, or programmed cell death, is a vital process that is often dysregulated in cancer. Compounds that can modulate apoptosis are considered promising anticancer agents. nih.gov Research on quinolone-3-carboxamide derivatives has shown that inhibition of another kinase, VEGFR-2, can lead to a significant induction of apoptosis in cancer cells. nih.gov For instance, one potent quinolone derivative induced apoptosis in 21.72% of treated HepG2 liver cancer cells, a substantial increase compared to untreated cells. nih.gov This highlights the potential of carboxamide-based structures to not only inhibit key kinases but also to trigger the apoptotic cascade in cancer cells.

Compound ClassTarget KinaseActivityIC₅₀ ValueReference
Thiophene-3-carboxamide selenide derivativeEGFRInhibition94.44 ± 2.22 nM nih.gov
Quinolone-3-carboxamide derivativeVEGFR-2Apoptosis Induction- nih.gov

The anti-proliferative activity of thiophene carboxamide analogs has been a central focus of investigation. A novel series of these derivatives were synthesized as biomimetics of Combretastatin A-4 (CA-4), a well-known natural product with potent anticancer properties. mdpi.comnih.gov These synthetic analogs were designed to mimic the structural and functional characteristics of CA-4, which inhibits tubulin polymerization. mdpi.com

Several of the synthesized thiophene carboxamide derivatives exhibited considerable anticancer activity against the Hep3B human liver cancer cell line. mdpi.com Two compounds, in particular, were identified as the most active, displaying IC₅₀ values of 5.46 µM and 12.58 µM. nih.gov Further studies using 3D spheroid models, which more closely resemble the microenvironment of solid tumors, showed that these compounds could disrupt the formation of Hep3B cancer cell spheroids. nih.gov Molecular dynamics simulations suggested that the thiophene ring's high aromaticity contributed to a stable and favorable interaction profile within the tubulin-colchicine binding pocket, comparable to that of CA-4. nih.gov

The inclusion of a methoxy (B1213986) group in the structure of various compounds has been noted to enhance anticancer activity. nih.gov Other studies have shown that synthetic vitamin K analogs can potently inhibit cell growth by targeting protein-tyrosine phosphatases (PTPases), leading to an increase in protein tyrosine phosphorylation and subsequent growth inhibition. nih.gov This suggests that thiophene carboxamide derivatives might also exert their anti-proliferative effects through multiple mechanisms beyond tubulin inhibition.

CompoundCell LineActivityIC₅₀ (µM)Reference
Compound 2b (Thiophene carboxamide derivative)Hep3BAnti-proliferative5.46 nih.gov
Compound 2e (Thiophene carboxamide derivative)Hep3BAnti-proliferative12.58 nih.gov

Antimicrobial Activity Investigations

The rise of multidrug-resistant (MDR) pathogens presents a major global health threat, necessitating the development of new antimicrobial agents. plos.org Thiophene carboxamide derivatives have been explored for their potential to address this challenge, with studies demonstrating their efficacy against a range of bacteria and fungi.

Thiophene carboxamide analogs have shown notable activity against both Gram-positive and Gram-negative bacteria, including clinically important resistant strains. A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were tested against an extended-spectrum β-lactamase (ESBL)-producing clinical strain of Escherichia coli ST131, a high-priority pathogen. mdpi.comresearchgate.net Two compounds from this series, 4a and 4c, showed the highest activity, with zones of inhibition of 13 ± 2 mm and 15 ± 2 mm, respectively, at a 50 mg concentration. mdpi.com Molecular docking studies suggested these compounds bind effectively to the active site of the β-lactamase enzyme, providing a mechanism for their antibacterial action. researchgate.net

In another study, novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial properties. nih.gov The results indicated that these compounds were generally more active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis than Gram-negative strains. nih.gov Notably, the presence of a methoxy group on the aryl ring of the carboxamide was found to enhance antibacterial activity. An amino thiophene-2-carboxamide derivative containing a methoxy group demonstrated excellent activity against Pseudomonas aeruginosa (86.9% inhibition), S. aureus (83.3% inhibition), and B. subtilis (82.6% inhibition). nih.gov Furthermore, other research has identified thiophene derivatives with bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, showing activity at MIC₅₀ values as low as 8 mg/L against E. coli. nih.gov

Compound SeriesPathogenActivity MeasurementResultReference
N-(4-methylpyridin-2-yl)thiophene-2-carboxamidesESBL-producing E. coli ST131Zone of Inhibition (50 mg)15 ± 2 mm (Compound 4c) mdpi.com
Methoxy-substituted thiophene-2-carboxamideP. aeruginosa% Inhibition86.9% nih.gov
Methoxy-substituted thiophene-2-carboxamideS. aureus% Inhibition83.3% nih.gov
Thiophene derivativesColistin-Resistant E. coliMIC₅₀8 mg/L nih.gov

Fungal infections pose a significant threat to agriculture and human health. bohrium.com The pyrazole-4-carboxamide structure is a well-established scaffold for fungicides that target the enzyme succinate (B1194679) dehydrogenase (SDH). bohrium.com Inspired by this, researchers have designed and synthesized novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives as potential new SDH inhibitors. bohrium.comnih.govacs.org

In vitro assays revealed that many of these compounds possessed fair to potent antifungal activity against seven different phytopathogenic fungi. nih.gov A number of derivatives (4b, 4g, 4h, 4i, and 5j) were particularly effective against Sclerotinia sclerotiorum, with EC₅₀ values ranging from 0.1 to 1.1 mg/L. acs.org Compound 4i was the most potent, with an EC₅₀ of 0.140 ± 0.034 mg/L, which is superior to the commercial fungicide boscalid (B143098) (EC₅₀ = 0.645 ± 0.023 mg/L). nih.gov Further investigation confirmed that these compounds act by inhibiting SDH; compounds 4g and 4i showed significant inhibitory activity with IC₅₀ values of 1.01 ± 0.21 μM and 4.53 ± 0.19 μM, respectively. nih.govacs.org These findings indicate that the thiophene carboxamide scaffold is a promising starting point for developing novel fungicides. nih.gov

CompoundFungal PathogenActivityEC₅₀ (mg/L)Reference
4iSclerotinia sclerotiorumAntifungal0.140 ± 0.034 nih.govacs.org
4bSclerotinia sclerotiorumAntifungal0.1 - 1.1 nih.gov
4gSclerotinia sclerotiorumAntifungal0.1 - 1.1 nih.gov
4hSclerotinia sclerotiorumAntifungal0.1 - 1.1 nih.gov
5jSclerotinia sclerotiorumAntifungal0.1 - 1.1 nih.gov
Boscalid (Control)Sclerotinia sclerotiorumAntifungal0.645 ± 0.023 nih.govacs.org

While research into the specific antiviral applications of 4-methoxythiophene-3-carboxamide is not extensively documented in the provided sources, studies on structurally related heterocyclic carboxamides indicate the potential of this chemical class as antiviral agents. For example, research has been conducted on the synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide ribonucleosides. nih.gov These compounds were evaluated for their effects against a variety of viruses, including Adenoviridae, Respirovirus, Rhinovirus, and Simplexvirus, suggesting that the broader family of amide and carboxamide derivatives warrants investigation for antiviral properties. nih.gov

Anti-Inflammatory and Immunomodulatory Research

Analogs of this compound have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. Research has shown that certain derivatives can effectively inhibit the production of pro-inflammatory cytokines. For instance, 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors have been identified as potent anti-inflammatory agents. nih.gov These compounds work by inhibiting the STING signaling pathway, which plays a crucial role in the innate immune response. nih.gov Overactivation of this pathway can lead to autoimmune and autoinflammatory diseases. nih.gov

One notable compound, 5c, demonstrated impressive inhibitory activity against both human and murine STING, with IC50 values of 44 and 32 nM, respectively. nih.gov This compound effectively suppressed the STING axis in cellular models and exhibited robust in vivo efficacy in mouse models of systemic inflammation and cisplatin-induced acute kidney injury. nih.gov The mechanism of action is believed to involve covalent binding to the transmembrane domain of STING. nih.gov Furthermore, compound 5c was found to restore renal mitochondrial function, reduce the production of reactive oxygen species, and decrease cell apoptosis in the context of cisplatin-induced kidney injury. nih.gov

The immunomodulatory effects of related bioactive compounds are also of interest. Non-nutritive compounds, including various vitamins, omega-3 fatty acids, and plant-derived substances, are known to modulate the immune system. mdpi.com For example, sulfur-containing compounds play a role in regulating inflammatory processes through the modulation of prostaglandin (B15479496) synthesis. mdpi.com These findings highlight the potential for developing novel anti-inflammatory and immunomodulatory therapies based on the this compound scaffold.

Antioxidant Activity Studies

Several studies have investigated the antioxidant properties of thiophene carboxamide derivatives. These compounds have shown the ability to scavenge free radicals, which are implicated in a variety of disease processes.

One study synthesized a series of novel thiophene-2-carboxamide derivatives and evaluated their antioxidant activity. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with percentage inhibitions ranging from 46.9% to 62.0%. nih.gov In comparison, 3-hydroxy thiophene-2-carboxamide derivatives showed moderate inhibition (28.4–54.9%), while 3-methyl thiophene-2-carboxamide derivatives displayed the lowest activity (12.0–22.9%). nih.gov The presence of a methoxy group on the aryl ring of some derivatives was found to enhance their antioxidant potential. nih.gov

Another study focused on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide. nih.gov Among the synthesized compounds, 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone demonstrated the highest antioxidant activity, with a DPPH radical scavenging activity 1.13 times higher than that of ascorbic acid. nih.gov The introduction of different substituents on the phenyl ring was shown to modulate the antioxidant capacity of these molecules. nih.gov

These studies underscore the potential of this compound analogs as a source of new antioxidant agents. The ability to modify the core structure and introduce various substituents provides a strategy for fine-tuning their antioxidant properties.

Enzyme Inhibition and Receptor Modulation Research

Analogs of this compound have been extensively explored as inhibitors of various enzymes and modulators of cellular receptors, highlighting their therapeutic potential across a range of diseases.

Specific Enzyme Inhibition Studies (e.g., PTP1B, SDH, TGase-2)

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Several studies have identified potent PTP1B inhibitors based on the benzimidazole (B57391) nucleus, a related heterocyclic system. nih.gov The inhibitory potency of these compounds was found to be dependent on the nature of the substituents at various positions of the benzimidazole skeleton. nih.gov Computational studies, including docking and molecular dynamics, have revealed that these inhibitors interact with a secondary, allosteric binding site on PTP1B, rather than the catalytic site, suggesting a path towards more selective inhibitors. nih.gov

Succinate Dehydrogenase (SDH) Inhibition: SDH, also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular respiration and a validated target for fungicides. Researchers have designed and synthesized novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives as potent SDH inhibitors. nih.gov One compound, in particular, exhibited an IC50 value of 0.014 μM against porcine SDH, which was 205-fold more potent than the commercial fungicide fluxapyroxad. nih.gov Molecular docking studies suggested that these inhibitors bind to the ubiquinone binding site of SDH, with specific interactions contributing to their high affinity. nih.gov Another series of N-(alkoxy)-diphenyl ether carboxamide derivatives also showed promise as SDH inhibitors, with one compound effectively protecting rice from fungal infection. nih.gov

Transglutaminase 2 (TGase-2) Inhibition: TGase-2 is a multifunctional enzyme implicated in various cellular processes, including cell adhesion, migration, and apoptosis. Its dysregulation is associated with several diseases, including cancer and celiac disease. Novel 3-arylethynyl-substituted thieno[3,4-b]pyrazine (B1257052) derivatives have been developed as TGase-2 inhibitors. nih.gov Some of these compounds demonstrated promising activity in cancer cells, suggesting their potential as therapeutic agents for renal cancer by inhibiting TGase-2 activity. nih.gov Research has also explored allosteric inhibitors of TGase-2, which bind to a site distinct from the active site and induce a conformational change that inactivates the enzyme. nih.gov

Adenosine (B11128) Receptor Modulation and Agonist Development

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play critical roles in various physiological and pathological processes. nih.gov The development of selective agonists and antagonists for these receptors is a major area of drug discovery.

Research has focused on developing selective A3 adenosine receptor (AR) agonists. nih.gov 2-Arylethynyl (N)-methanocarba adenosine 5′-methylamides are a class of potent and selective A3AR agonists. nih.gov Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the adenine (B156593) and ribose moieties significantly influence the affinity and selectivity of these compounds for the A3AR. nih.gov Molecular modeling has provided insights into the binding modes of these agonists within the A3AR, revealing different interactions for 2-aryl and 2-arylethynyl analogs. nih.gov Certain rigidified 2-arylethynyl analogs have shown protective effects in an in vivo model of peripheral artery disease. nih.gov

Biochemical Pathway Investigations and Perturbations by this compound Analogs

The biological effects of this compound analogs are a consequence of their interactions with specific biochemical pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

For instance, the anti-inflammatory effects of STING inhibitors derived from 3,4-dihydroisoquinoline-2(1H)-carboxamide are directly linked to the inhibition of the cGAS-STING signaling pathway. nih.gov This pathway is a key component of the innate immune system's response to cytosolic DNA. By blocking this pathway, these compounds can mitigate the excessive production of interferons and other pro-inflammatory cytokines that drive autoimmune and autoinflammatory diseases. nih.gov

In the context of cancer, thiophene carboxamide derivatives that act as biomimetics of Combretastatin A-4 (CA-4) have been shown to interfere with tubulin polymerization. mdpi.com This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. mdpi.com Molecular dynamics simulations have provided detailed insights into the interactions between these compounds and the colchicine-binding site of tubulin, revealing how the thiophene ring contributes to their binding affinity and stability. mdpi.com

Furthermore, the inhibition of enzymes like PTP1B and SDH by specific analogs directly perturbs critical metabolic pathways. nih.govnih.gov PTP1B inhibitors modulate the insulin signaling pathway, leading to improved glucose homeostasis, while SDH inhibitors disrupt the Krebs cycle and mitochondrial respiration, which is particularly effective against fungal pathogens. nih.govnih.govnih.gov

Preclinical Pharmacological Investigations and Drug Development Implications

The promising in vitro and in vivo activities of this compound analogs have significant implications for drug development. The diverse pharmacological profiles of these compounds suggest their potential for treating a wide range of diseases, including inflammatory disorders, cancer, and metabolic diseases.

Preclinical studies using various animal models have been instrumental in validating the therapeutic potential of these analogs. nih.gov For example, the in vivo efficacy of STING inhibitors in mouse models of systemic inflammation and acute kidney injury provides strong support for their further development as anti-inflammatory drugs. nih.gov Similarly, the demonstration of antihyperglycemic activity of PTP1B inhibitors in db/db mice, a model of type 2 diabetes, highlights their potential as antidiabetic agents. nih.gov

The development of potent and selective enzyme inhibitors, such as those targeting SDH and TGase-2, also holds great promise. nih.govnih.gov The identification of a novel N-(alkoxy)diphenyl ether carboxamide skeleton as a starting point for new SDH inhibitors is a significant step towards developing new fungicides with improved efficacy and resistance profiles. nih.gov

However, the translation of these promising preclinical findings into clinical applications requires further investigation. Key aspects that need to be addressed include optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, evaluating their long-term safety and toxicity profiles, and identifying suitable patient populations for clinical trials. The use of sophisticated preclinical models, including patient-derived xenografts and 3D culture systems, will be crucial for advancing our understanding of the therapeutic potential and limitations of these compounds. nih.gov

Pharmacokinetics and Metabolic Fate Research

The pharmacokinetic properties and metabolic fate of this compound analogs are critical determinants of their potential as therapeutic agents. Research in this area focuses on understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which collectively influence their efficacy and safety.

Thiophene-containing compounds are known to undergo metabolic transformations primarily mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.govacs.org The metabolism of the thiophene ring can proceed through two main competitive pathways: S-oxidation and epoxidation. nih.govacs.org S-oxidation leads to the formation of thiophene S-oxides, while epoxidation results in reactive thiophene epoxides. acs.org Both of these metabolic routes can lead to the formation of reactive metabolites that may contribute to drug-induced toxicities. nih.govacs.orgacs.org The specific metabolic pathway that predominates can be influenced by the substitution pattern on the thiophene ring. acs.org For instance, the presence of other metabolically labile sites on the molecule can sometimes spare the thiophene ring from oxidation. acs.org

The methoxy group at the 4-position of the thiophene ring is also a site for metabolic activity. The metabolism of aromatic methoxy groups, often through O-demethylation catalyzed by CYP enzymes, results in the formation of corresponding hydroxy metabolites. nih.gov This process generally increases the hydrophilicity of the compound, facilitating its excretion. nih.gov The metabolism of 4-methoxybiphenyl (B1664174) in rat liver hepatocytes has shown that at lower concentrations, sulfation is a primary metabolic pathway, while at higher concentrations, glucuronidation becomes more prominent. nih.gov This suggests that for this compound analogs, a similar pattern of phase II conjugation of the hydroxylated metabolite could be expected.

Studies on urea-thiophene carboxamide analogs have provided some insights into their pharmacokinetic parameters. For example, several analogs have demonstrated moderate to good aqueous solubility and acceptable plasma protein binding profiles. researchgate.net The elimination half-lives of these compounds in rats were found to be in the range of 2.1 to 7.8 hours. researchgate.net The table below summarizes some of the reported pharmacokinetic data for selected urea-thiophene carboxamide analogs.

Pharmacokinetic Properties of Selected Urea-Thiophene Carboxamide Analogs

Compound Aqueous Solubility (μM) Human Plasma Protein Binding (%) Rat Plasma Protein Binding (%) Rat Elimination Half-life (hours)
1 85 95.9 94.1 2.1
67 86 99.9 99.9 7.1
87 83 96.5 95.8 6.2
90 76 90.7 90.1 7.8

Toxicity Profiling within the Drug Development Context

The toxicity profile of this compound analogs is a critical aspect of their preclinical development. The thiophene moiety itself is considered a "structural alert" due to its potential to form reactive metabolites upon metabolism by cytochrome P450 enzymes. researchgate.netacs.orgacs.orgresearchgate.netdatapdf.com These reactive intermediates, such as thiophene S-oxides and epoxides, can covalently bind to cellular macromolecules, leading to toxic side effects including hepatotoxicity and nephrotoxicity. researchgate.netnih.govacs.org For example, the drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to cases of severe hepatotoxicity. acs.orgacs.orgdatapdf.com

In vitro cytotoxicity assays are commonly employed to assess the potential toxicity of new chemical entities. Studies on novel thiophene carboxamide derivatives have evaluated their cytotoxic effects against various cancer cell lines, such as A375 (melanoma), HT-29 (colorectal cancer), and MCF-7 (breast cancer), as well as against normal cell lines like HaCaT (human keratinocytes). mdpi.com For instance, some synthesized thiophene carboxamide compounds incorporating bromine and imide or amide groups have shown significant cytotoxic effects on cancer cell lines. mdpi.com

The following table presents the cytotoxic activity of selected phenyl-thiophene-carboxamide compounds against a hepatocellular carcinoma cell line.

Cytotoxic Activity of Phenyl-Thiophene-Carboxamide Analogs against Hep3B Cancer Cell Line

Compound IC50 (μM)
2a No Inhibition
2b 5.46
2c No Inhibition
2d 22.31
2e 12.58

In vivo toxicity studies are also a crucial component of preclinical safety assessment. For example, some urea-thiophene carboxamide analogs were well-tolerated in rats at an intravenous dose of 50 mg/kg. researchgate.net However, one analog did show in vitro toxicity against the HepG2 cell line with an IC50 of 17 μM, while others showed no toxicity at concentrations up to 300 μM. researchgate.net

Drug Discovery and Development Pipeline Research

Lead Compound Identification and Validation

The identification of lead compounds is a pivotal step in the drug discovery process. For this compound analogs, this often involves screening libraries of compounds for activity against a specific biological target. Thiophene carboxamide scaffolds have emerged as promising starting points for the development of anticancer agents. mdpi.com

One approach to lead identification is the use of biomimicry. For example, thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a natural product with potent anticancer activity that targets tubulin. nih.gov The rationale is that the thiophene carboxamide core can mimic the structural and electronic features of CA-4, allowing it to bind to the same site on tubulin and disrupt microtubule dynamics. nih.gov In one such study, compounds 2b and 2e were identified as the most active molecules against the Hep3B cancer cell line, with IC50 values of 5.46 and 12.58 µM, respectively. nih.gov

The thiophene carboxamide scaffold has also been utilized to develop kinase inhibitors. researchgate.net Kinases are a major class of drug targets, particularly in oncology. reactionbiology.com A series of substituted 2-(aminoheteroaryl)-thiazole-5-carboxamides were identified as potent inhibitors of Src/Abl kinases. researchgate.net While not direct analogs of this compound, this works demonstrates the utility of the broader carboxamide-heterocycle motif in kinase inhibitor design.

Lead validation is the process of confirming the initial screening hits and further characterizing their biological activity to warrant progression into lead optimization. reactionbiology.comnih.govnuvisan.com This typically involves:

Secondary Assays: Confirming the activity of the hit compounds in orthogonal assays to rule out artifacts from the primary screen.

Dose-Response Curves: Establishing the potency of the lead compounds by determining their IC50 or EC50 values.

Selectivity Profiling: Assessing the activity of the lead compounds against related targets to determine their selectivity. For kinase inhibitors, this involves screening against a panel of other kinases. reactionbiology.com

In Vitro Efficacy: Evaluating the therapeutic potential of the compounds in relevant cell-based models of disease. reactionbiology.com

In Vivo Proof-of-Concept: Demonstrating efficacy in animal models of the disease. For example, a potent Src/Abl kinase inhibitor with a thiazole-5-carboxamide (B1230067) core demonstrated complete tumor regression in a mouse xenograft model of chronic myelogenous leukemia. researchgate.net

Rational Drug Design Methodologies

Rational drug design methodologies are employed to systematically optimize lead compounds into clinical candidates with improved potency, selectivity, and pharmacokinetic properties. These approaches are heavily reliant on understanding the structure-activity relationships (SAR) and the molecular interactions between the drug and its target.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.gov For amide derivatives, the orientation of substituents on the aromatic ring can be a critical determinant of their interactions. wiley.com In the context of thiophene-based compounds, the planarity of the thiophene ring can enhance binding to receptors. nih.gov Thiophene is often used as a bioisosteric replacement for a phenyl ring to improve physicochemical properties, metabolic stability, and binding affinity. nih.gov

Computational and Molecular Modeling Approaches: Computational tools play a crucial role in modern rational drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It can be used to understand the binding mode of lead compounds and to prioritize the synthesis of new analogs with improved interactions. For example, docking studies of thiophene carboxamide derivatives in the colchicine-binding site of tubulin have shown that the thiophene ring can participate in key hydrophobic interactions. nih.gov

Quantum Chemical Methods: Methods like Density Functional Theory (DFT) can provide insights into the electronic properties of molecules, such as the HOMO-LUMO energy gap, which can correlate with their reactivity and biological activity. nih.gov

In Silico ADME/T Prediction: Computational models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify potential liabilities early in the drug discovery process. nih.govresearchgate.netresearchgate.netnih.gov

Case Studies in Rational Design: The development of kinase inhibitors often involves a "scaffold morphing" approach, where a known kinase inhibitor scaffold is progressively modified to generate novel chemotypes with improved properties. drugdesign.org For example, a pyrimidin-4-yl urea (B33335) chemotype was developed through modeling by replacing a real ring in a reference lead compound with a pseudo ring. drugdesign.org This highlights the power of combining computational design with synthetic chemistry to create novel and effective therapeutic agents. The design of dual inhibitors, which can simultaneously target multiple proteins, is another advanced rational design strategy. nih.gov

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation and quantification of "4-Methoxythiophene-3-carboxamide" from related substances and impurities. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like "this compound". The development of a stability-indicating HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Method development for "this compound" would typically involve a systematic approach to optimize separation and detection. Based on the compound's structure, a reversed-phase HPLC method is generally suitable. Key parameters to be optimized include the stationary phase, mobile phase composition, pH, and detector wavelength.

A typical starting point for method development would be a C18 column, which is effective for separating moderately polar compounds. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. nih.gov The pH of the mobile phase is a critical parameter that can influence the retention time and peak shape of the amide. For "this compound", maintaining a slightly acidic pH can ensure the compound is in a neutral form, leading to better retention and peak symmetry.

Detection is typically performed using a UV detector. The wavelength of detection is chosen based on the UV spectrum of "this compound", likely at its maximum absorbance (λmax) to ensure high sensitivity.

A hypothetical HPLC method for the analysis of "this compound" is outlined in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 15 | 80 | | | 20 | 80 | | | 22 | 20 | | | 25 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL |

Validation of the developed HPLC method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. nih.gov

The optimization of a UHPLC method for "this compound" would follow similar principles to HPLC development but with adjustments to leverage the capabilities of UHPLC. The primary goal is to achieve a rapid and efficient separation.

A key aspect of UHPLC optimization is the selection of an appropriate column. A short column (e.g., 50-100 mm in length) with small particle size (e.g., 1.7-1.8 µm) is typically used. nih.gov The mobile phase composition would be similar to that used in HPLC, but the gradient profile would be much steeper to achieve faster elution. The flow rate would also be optimized to balance analysis time and separation efficiency.

The use of UHPLC coupled with high-resolution mass spectrometry (HRMS) can provide a powerful tool for both quantification and impurity identification. nih.gov This combination allows for sensitive detection and accurate mass measurements, facilitating the structural elucidation of unknown impurities.

Table 2: Representative UHPLC Method Parameters for this compound | Parameter | Condition | | :--- | :--- | | Column | C18, 2.1 x 100 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 5 | 90 | | | 7 | 90 | | | 7.1 | 10 | | | 10 | 10 | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Detection | UV at 254 nm and/or Mass Spectrometry | | Injection Volume | 2 µL |

Optimization would involve fine-tuning the gradient and flow rate to achieve the best possible resolution of all relevant peaks in the shortest possible time.

Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile compounds. In the context of "this compound" synthesis, GC would be primarily used to identify and quantify volatile impurities, such as residual solvents or volatile starting materials.

The development of a GC method would focus on selecting the appropriate column and temperature program to achieve separation of the analytes of interest. A common choice for general-purpose analysis is a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. shimadzu.com

The temperature program is a critical parameter that is optimized to ensure adequate separation of all volatile components within a reasonable analysis time. The injector and detector temperatures are also optimized to ensure efficient vaporization of the sample and sensitive detection.

For the analysis of sulfur-containing impurities, a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), can be employed to enhance sensitivity and selectivity. shimadzu.comchromatographyonline.com

Table 3: General GC Parameters for Analysis of Volatile Impurities in this compound

Parameter Condition
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Initial Temp: 50 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C |

Method validation for GC would include demonstrating specificity for the target impurities, as well as linearity, accuracy, and precision of quantification.

Spectroscopic Analytical Methods for Qualitative and Quantitative Analysis

Spectroscopic methods provide valuable information about the chemical structure and concentration of "this compound". These techniques are often used in conjunction with chromatographic methods for a more comprehensive analysis.

UV-Visible spectroscopy is a simple and rapid technique that can be used for the quantification of "this compound" and for assessing its purity. The presence of the conjugated thiophene (B33073) ring system in the molecule results in strong absorption in the UV region. rsc.org

The UV spectrum of "this compound" would be recorded in a suitable solvent, such as methanol or acetonitrile, to determine its wavelength of maximum absorbance (λmax). biointerfaceresearch.com This λmax can then be used to construct a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the quantification of the compound in unknown samples.

UV-Vis spectroscopy can also be used as a preliminary purity check. The presence of impurities that absorb at different wavelengths may lead to changes in the shape of the UV spectrum or the appearance of additional absorption bands.

Table 4: Expected UV-Visible Absorption Data for this compound

Solvent Expected λmax (nm) Molar Absorptivity (ε)
Methanol ~250-260 To be determined experimentally

The exact λmax and molar absorptivity would need to be determined experimentally. The position of the λmax can be influenced by the solvent polarity and the presence of substituents on the thiophene ring. ekb.egup.ac.za

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can provide detailed structural information at very low concentrations. SERS relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metal surface, typically gold or silver. nih.gov

For the trace analysis of "this compound", a SERS method could be developed to detect minute quantities of the compound, for instance, in biological fluids or as a contaminant. The development of a SERS method involves the optimization of several parameters, including the choice of the SERS substrate, the excitation wavelength, and the sample preparation procedure.

Colloidal gold or silver nanoparticles are commonly used as SERS substrates due to their strong plasmon resonance. nih.gov The interaction of the "this compound" molecule with the metal surface is crucial for signal enhancement. The thiophene sulfur atom and the amide group could both potentially interact with the metal surface, influencing the observed SERS spectrum.

A potential challenge in the SERS analysis of amides can be the suppression of the amide I band, which is an important diagnostic peak. rsc.org This phenomenon is dependent on the orientation of the molecule on the metal surface. Careful optimization of the experimental conditions, such as pH and aggregating agents, can help to obtain reproducible and informative SERS spectra.

Table 5: Potential SERS Analysis Parameters for this compound

Parameter Condition
SERS Substrate Gold or Silver Nanoparticles
Excitation Wavelength 532 nm, 633 nm, or 785 nm
Sample Preparation Mixing of analyte solution with colloidal nanoparticles

| Data Acquisition | Accumulation of multiple spectra to improve signal-to-noise ratio |

The SERS spectrum would provide a unique vibrational fingerprint of "this compound", allowing for its specific detection even in complex matrices.

Method Validation and Quality Control in Research

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. Quality control, in turn, involves the routine application of these validated methods to ensure the ongoing integrity of research data.

The development of a quantitative assay for this compound, likely utilizing a high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) based method, requires rigorous validation. The key parameters for such a validation are established to ensure the method is reliable, reproducible, and accurate.

While specific validation data for this compound is not widely published, the process would follow established guidelines. The validation parameters for a similar analytical undertaking, such as the LC-MS/MS analysis of another complex organic molecule, provide a relevant framework. nih.govsemanticscholar.orgresearchgate.net These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample. nih.govsemanticscholar.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). nih.govsemanticscholar.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

An illustrative example of validation results for an LC-MS/MS method developed for a different compound demonstrates these principles. nih.govsemanticscholar.orgresearchgate.net

Table 1: Illustrative Example of LC-MS/MS Method Validation Parameters

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9950.9962–0.9993
Accuracy (%) 85–115%93.5–111.73%
Precision (RSD %) ≤ 15%1.7–14.46%

This table is an illustrative example based on data for 4-amino-3-nitrophenol (B127093) and does not represent actual data for this compound. nih.govsemanticscholar.orgresearchgate.net

Impurity profiling is the identification and quantification of impurities present in a substance. For this compound, this is crucial for ensuring the purity of the material used in research and for understanding its stability. Impurities can originate from the synthetic process (starting materials, by-products, intermediates, reagents) or from degradation of the compound over time. nih.gov

The characterization of these impurities and degradants typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation: HPLC or Gas Chromatography (GC) is used to separate the impurities from the main compound.

Spectroscopic Identification: Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), provides molecular weight information and fragmentation patterns to help elucidate the structures of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for definitive structure confirmation of isolated impurities.

For thiophene-based compounds, potential impurities could include regioisomers formed during synthesis, unreacted starting materials, or products of side reactions such as oxidation of the sulfur atom or hydrolysis of the carboxamide group. nih.govtue.nl The organic impurity profile can be so specific that it can sometimes be used to determine the synthetic route used to manufacture a compound. nih.gov

Table 2: Potential Impurities and Characterization Methods

Potential Impurity SourceExample TypePrimary Analytical Technique
Synthesis Unreacted starting materialsLC-MS, GC-MS
By-products from side reactionsLC-MS, NMR
Residual reagents or catalystsHPLC-UV, ICP-MS
Degradation Hydrolysis products (e.g., 4-methoxythiophene-3-carboxylic acid)LC-MS
Oxidation productsLC-MS/MS

Bioanalytical Methodologies for Biological Matrix Analysis

When studying the effects or disposition of this compound in biological systems, robust bioanalytical methods are required to measure the compound's concentration in complex biological matrices. mdpi.com These matrices can include blood, plasma, urine, oral fluid, or tissue homogenates. nih.gov The inherent complexity and potential for interference in these samples necessitate highly sensitive and selective analytical techniques. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for bioanalysis due to its high sensitivity and specificity. nih.govresearchgate.net The method often employs a multiple reaction monitoring (MRM) scan mode, where a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and a specific product ion is then monitored. semanticscholar.org This process significantly reduces background noise and allows for accurate quantification of the analyte even at very low concentrations. nih.gov

The development of a bioanalytical method involves:

Sample Preparation: Extraction of the analyte from the biological matrix. This step is critical for removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: An HPLC system separates the analyte from any remaining matrix components before it enters the mass spectrometer.

Mass Spectrometric Detection: Quantification using a tandem mass spectrometer, typically with the use of a stable isotope-labeled internal standard to correct for matrix effects and variability in extraction and injection.

The choice of biological matrix depends on the research question and offers different advantages, such as less invasive collection methods (oral fluid) or a wider window of detection (hair). nih.gov

Applications in Material Science and Other Fields of Academic Research

Development of Novel Materials Incorporating Thiophene (B33073) Carboxamide Derivatives

The inherent aromaticity and electron-rich nature of the thiophene ring make its derivatives prime candidates for the development of advanced organic materials with tailored electronic and photophysical properties.

Thiophene derivatives are fundamental components in the field of conductive polymers and organic electronics. The ability of the sulfur atom's lone pair of electrons to delocalize within the π-system contributes to the potential for high charge carrier mobility. mdpi.com This property is exploited in the design of organic semiconductors for various electronic devices. Researchers have focused on thienoacenes, which are rigid, planar structures formed by fusing thiophene rings with other aromatic systems, as promising candidates for high-performance organic field-effect transistors (OFETs). nih.gov Materials based on the researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) structure, a type of thienoacene, have been shown to be superior organic semiconductors, affording OFETs with high charge mobilities. nih.gov The functionalization of these core structures, for instance with alkoxy (like methoxy) and carboxamide groups, allows for the modulation of their electronic properties and processing characteristics.

The development of organic semiconductors is a key area of materials chemistry, with applications in organic photovoltaics (OPVs) and OFETs. nih.gov Thiophene derivatives are central to this research. For instance, dialkyl-BTBTs have been used to create solution-processed OFETs with mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. nih.gov

Another important building block is the thieno[3,4-b]thiophene (B1596311) (TbT) moiety, which exhibits a unique quinoid-resonance effect that is powerful for creating low-bandgap organic materials suitable for optoelectronic applications. acs.org The unique optoelectronic properties of quinoidal oligothiophenes, such as low optical bandgaps and excellent charge transport, are highly desirable for OPV applications. acs.org The design of novel materials incorporating these thiophene-based structures continues to be a vibrant area of research, aiming to create stable, high-performance organic semiconductors for next-generation electronics. nih.govacs.org

Table 1: Research Findings on Thiophene Derivatives in Material Science

Derivative Class Application Key Finding
researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) Derivatives Organic Field-Effect Transistors (OFETs) DPh-BTBT yielded vapor-deposited OFETs with mobilities up to 2.0 cm² V⁻¹ s⁻¹. nih.gov
Dialkyl-BTBTs (Cn-BTBTs) Organic Field-Effect Transistors (OFETs) Afforded solution-processed OFETs with mobilities higher than 1.0 cm² V⁻¹ s⁻¹. nih.gov
Thieno[3,4-b]thiophene (TbT) Based Materials Organic Thin-Film Transistors (OTFTs) Realized a record n-channel electron mobility of 5.2 cm² V⁻¹ s⁻¹ in ambient-stable OTFTs. acs.org
Thieno[3,4-b]thiophene (TbT) Based Materials Organic Photovoltaics (OPVs) Successfully used as electron donor and acceptor materials, achieving power conversion efficiencies up to 10.07%. acs.org

Agricultural Chemistry Research Applications

Thiophene carboxamides are actively being investigated for their potential use in crop protection. The structural features of these molecules can be optimized to interact with specific biological targets in pests and pathogens, leading to the development of new active ingredients for agriculture.

Patents have been filed for substituted thiophene carboxamide derivatives for their use in controlling phytopathogenic microorganisms. google.com Research has also explored pyrimidine (B1678525) compounds and 3-triazolylphenyl sulfide (B99878) derivatives containing a thiophene moiety for their potential as insecticides, acaricides, and nematicides. google.com These efforts indicate that the thiophene carboxamide scaffold is a promising template for discovering new agents to protect crops from a variety of pests.

A significant area of research is the development of thiophene carboxamides as antifungal agents. Many modern fungicides function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov In an effort to discover novel SDHIs, researchers have designed and synthesized carboxamide derivatives that incorporate a 1,2,3-triazole ring alongside other heterocyclic systems. One such study found that compound A3-3, a carboxamide derivative, exhibited significant antifungal activity against several important plant pathogens, including Sclerotinia sclerotiorum and Botrytis cinerea, with EC₅₀ values of 1.08 µg/mL and 8.75 µg/mL, respectively. nih.gov In-vivo tests demonstrated that this compound was effective in suppressing diseases like rape sclerotinia rot and cucumber grey mould. nih.gov This line of research highlights the potential of carboxamide derivatives as potent fungicides.

Potential in Catalyst Development and Catalytic Applications

As of the current body of scientific literature, there is limited specific information available regarding the direct application of 4-Methoxythiophene-3-carboxamide as a catalyst or its role in the development of new catalytic systems.

Research into the catalytic applications of thiophene derivatives is an active area. For instance, the broader class of thiophene carboxamides has been explored for their utility in various chemical transformations. These compounds can serve as ligands for metal centers, forming complexes that exhibit catalytic activity. The sulfur and nitrogen atoms within the carboxamide-functionalized thiophene core can coordinate with metal ions, influencing the electronic properties and reactivity of the metallic center. This can be advantageous in fields such as cross-coupling reactions, hydrogenations, and polymerizations.

In a related context, the synthesis of certain thiophene rings can be achieved through catalyzed reactions where a methoxy (B1213986) group at the 3-position can act as a reactive site. However, this pertains to the synthesis of the thiophene scaffold itself rather than the catalytic use of the resulting this compound molecule.

While the potential for this compound in catalysis can be inferred from the general behavior of related thiophene compounds, specific studies focusing on this molecule are not prominently featured in the available research. Future investigations may yet uncover unique catalytic properties of this compound, potentially leveraging the electronic influence of the methoxy and carboxamide groups on the thiophene ring.

Future Research Directions and Emerging Paradigms for 4 Methoxythiophene 3 Carboxamide

Unraveling Complex Mechanisms of Action in Biological Systems

Future investigations into 4-methoxythiophene-3-carboxamide and its derivatives are poised to delve deeper into their intricate interactions within biological systems. Current research has primarily identified these compounds as biomimetics of Combretastatin A-4 (CA-4), a potent natural product known for its antimitotic activity. nih.gov The established mechanism involves the binding of the thiophene (B33073) carboxamide scaffold to the colchicine-binding site of tubulin. nih.gov This interaction disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

While the primary therapeutic area explored for this compound derivatives has been oncology, emerging research suggests potential in other fields. The structural features of the thiophene carboxamide scaffold lend themselves to a broader range of biological activities that warrant further investigation.

Anticancer Activity: The most significant research has been in liver cancer, with studies demonstrating that derivatives can effectively inhibit the growth of hepatocellular carcinoma (HCC) cells, such as the Hep3B cell line. nih.gov Research has shown that these compounds can disrupt the formation of multicellular tumor spheroids, indicating potential efficacy against solid tumors.

Antimicrobial and Antioxidant Potential: Beyond oncology, related thiophene structures have shown promise as antimicrobial agents. Studies on similar derivatives have reported activity against both Gram-positive and Gram-negative bacteria. Furthermore, the antioxidant capacity of these compounds has been assessed, revealing a significant ability to inhibit radical formation, which suggests a potential therapeutic role in diseases related to oxidative stress. These preliminary findings open the door for future studies to screen this compound against a wide panel of microbial strains and to explore its utility in inflammatory or neurodegenerative disorders where oxidative damage is a key pathological factor.

Potential Therapeutic AreaKey Research FindingSource
Anticancer (Hepatocellular Carcinoma)Derivatives show significant cytotoxicity against Hep3B liver cancer cells and disrupt tumor spheroid formation. nih.gov nih.gov
AntimicrobialRelated thiophene derivatives have demonstrated inhibitory effects against pathogenic bacteria.
AntioxidantThe scaffold has shown the capacity to inhibit radical formation, indicating potential against oxidative stress-related diseases.

Integration of Advanced Computational and Experimental Methodologies

The advancement of research on this compound is intrinsically linked to the synergy between computational and experimental techniques.

Computational Approaches: In silico methods are critical for accelerating the discovery and optimization process. Molecular docking has been instrumental in visualizing how thiophene carboxamide derivatives fit into the tubulin-binding pocket (PDB ID: 6XER). nih.gov These models allow researchers to predict binding affinities and understand structure-activity relationships (SAR) before undertaking complex synthesis. Furthermore, molecular dynamics (MD) simulations, run over nanosecond timescales, have been used to assess the stability and compactness of the compound-protein complex, confirming that the ligand remains securely bound within its target site. nih.gov

Advanced Experimental Models: On the experimental front, the use of 3D multicellular tumor spheroid models represents a significant step up from traditional 2D cell cultures. nih.gov These models more accurately mimic the microenvironment of a solid tumor, and studies have shown that active thiophene carboxamide derivatives can disrupt the surface of these spheroids, forcing the cancer cells into a globular aggregation. nih.gov This provides more clinically relevant data on the potential anti-tumor effects of the compounds. Future work could integrate organoid models derived from patients to better predict individual responses to treatment.

Addressing Synthetic Accessibility Challenges and Improving Efficiency

A significant hurdle in the widespread investigation of novel compounds is their synthetic accessibility. For this compound and its analogues to be fully explored, efficient, scalable, and cost-effective synthetic routes are necessary. The fact that some chemical suppliers have discontinued (B1498344) this specific compound for laboratory use may suggest challenges related to its synthesis or the availability of starting materials. cymitquimica.com

Expanding Applications in Interdisciplinary Research Fields and Emerging Technologies

The unique electronic properties of the thiophene ring open up potential applications for this compound and its derivatives beyond medicine. Thiophene-containing polymers have long been studied for their conductive properties, and this smaller molecular scaffold could find use in the burgeoning field of materials science.

Future research could explore the incorporation of this compound into larger molecular systems for applications in organic electronics. Its derivatives are being investigated for use in the development of organic semiconductors and other advanced materials. Another potential avenue is in the field of dye synthesis, where the chromophoric properties of the thiophene ring could be exploited. As technology moves towards the miniaturization of electronic components and the development of flexible, biocompatible devices, molecules like this compound could serve as valuable building blocks in these emerging technologies.

Q & A

Q. What are the established synthetic routes for 4-Methoxythiophene-3-carboxamide, and what key reagents are involved?

The compound is typically synthesized via cyclization reactions using sulfur-containing agents. For example, thiophene derivatives can be prepared by reacting methyl esters with ammonia under controlled conditions to form carboxamide groups. A general procedure involves triethylamine-mediated cyclization (as seen in analogous thiophene syntheses) . Modifications to the methoxy group may require protecting-group strategies, such as benzyl or acetyl groups, to prevent undesired side reactions during functionalization .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify the methoxy group (δ ~3.8–4.0 ppm) and carboxamide NH₂ signals (δ ~6.5–7.5 ppm).
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and thiophene ring vibrations (C-S/C=C stretches at ~600–800 cm⁻¹).
  • HPLC/MS : Assess purity (>95%) and molecular weight consistency (e.g., [M+H]⁺ ion) .

Q. How can researchers determine the solubility profile of this compound in various solvents?

Use the shake-flask method: Dissolve the compound in saturated solutions of polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane), followed by HPLC quantification. Solubility in aqueous buffers (pH 1–12) should also be tested to guide bioavailability studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic variation of catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. protic), and temperatures can enhance yields. For example, microwave-assisted synthesis may reduce reaction time while maintaining regioselectivity . Kinetic studies (e.g., monitoring via TLC or in-situ IR) can identify rate-limiting steps.

Q. What strategies are effective in resolving contradictions in reported spectral data for thiophene carboxamides?

Cross-validate using multiple techniques:

  • Compare experimental NMR data with computational predictions (DFT-based simulations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Replicate synthesis under standardized conditions to rule out batch-specific impurities .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These insights predict reactivity in electrophilic substitution reactions or interactions with biological targets (e.g., enzyme active sites) .

Q. How can researchers design Structure-Activity Relationship (SAR) studies for derivatives of this compound?

  • Substituent Variation : Replace the methoxy group with halogens or alkyl chains to assess steric/electronic effects.
  • Bioactivity Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate activity trends with computational descriptors (e.g., logP, polar surface area) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.
  • Waste Disposal : Neutralize with dilute acetic acid before incineration .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers.
  • Batch Analysis : Compare purity and stability (e.g., via accelerated degradation studies) across synthetic batches.
  • Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate experimental conditions .

Q. What methodologies validate the mechanistic role of this compound in catalytic processes?

  • Isotopic Labeling : Use ¹⁸O-labeled water or ¹³C-glucose to trace metabolic pathways.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.